molecular formula C7H4BF3KNO4 B1450981 Potassium (3-carboxy-5-nitrophenyl)trifluoroborate CAS No. 850623-76-6

Potassium (3-carboxy-5-nitrophenyl)trifluoroborate

Cat. No. B1450981
M. Wt: 273.02 g/mol
InChI Key: SIWVLQBUGXHWPJ-UHFFFAOYSA-N
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Description

Potassium (3-carboxy-5-nitrophenyl)trifluoroborate, also known as PCTF, is a versatile and powerful reagent used in a wide range of applications in chemical synthesis, drug discovery, and other scientific research. PCTF is a strong nucleophile and is used in a variety of reactions to produce a variety of compounds. It is a strong acid and can be used to catalyze reactions, as well as to form and break carbon-carbon bonds. PCTF is often used in organic synthesis, especially in the synthesis of pharmaceuticals and other compounds. In addition, PCTF has been used in the synthesis of polymers, nanomaterials, and other materials.

Scientific Research Applications

Hydrolysis and Suzuki-Miyaura Coupling

Potassium organotrifluoroborate, including derivatives like potassium (3-carboxy-5-nitrophenyl)trifluoroborate, plays a crucial role in Suzuki-Miyaura coupling reactions. The hydrolysis of these compounds to boronic acids is integral to the success of such reactions. This process involves a "slow release" strategy, ensuring that the boronic acid does not accumulate excessively, thus minimizing side reactions like oxidative homocoupling and protodeboronation. The hydrolysis rates depend on various factors, including the nature of the organotrifluoroborate moieties and the reaction conditions, leading to complex solvolytic profiles (Lennox & Lloyd‐Jones, 2012).

Formation of Supramolecular Arrangements

Potassium (3-carboxy-5-nitrophenyl)trifluoroborate can form supramolecular arrangements through secondary bonding, as demonstrated in certain triazenide complex polymers. These polymers exhibit unique crystal structures characterized by weak intermolecular interactions. Such materials have potential applications in the design of new materials with specific structural and functional properties (Hörner, Silva, & Fenner, 2007).

Role in Synthesis and Chemical Reactions

Potassium (3-carboxy-5-nitrophenyl)trifluoroborate and its derivatives are important in various synthesis processes. For example, they are used in the palladium-catalyzed decarboxylative coupling with aryl halides, providing a method for preparing diverse diaryl methanes and derivatives. This highlights the versatility of potassium trifluoroborates in organic synthesis (Shang, Huang, Chu, Fu, & Liu, 2011).

Structural Characterization and Spectroscopic Studies

The characterization of potassium trifluoroborates, including the analysis of their crystal structures and spectroscopic properties, is vital in understanding their chemical behavior and potential applications. Studies involving FT-IR, FT-Raman, and UV–Visible spectroscopy provide insights into their structural properties and interactions in various media, which is crucial for their application in fields like materials science and coordination chemistry (Iramain, Imbarack, Leyton Bongiorno, & Brandán, 2020).

Applications in Drug Discovery and Agrochemicals

The derivatives of potassium (3-carboxy-5-nitrophenyl)trifluoroborate are explored for their potential in drug discovery and agrochemicals. For instance, novel compounds like 3-pentafluorosulfanyl-substituted anilines and aryl ethers, derived from potassium aryl trifluoroborates, are investigated for their use in these fields, underscoring the compound's relevance in pharmaceutical and agricultural research (Joliton & Carreira, 2015).

Environmental and Analytical Applications

In environmental science and analytical chemistry, potassium (3-carboxy-5-nitrophenyl)trifluoroborate derivatives are utilized in processes like the eco-friendly degradation of explosives and as sensors for detecting potassium ions. These applications demonstrate the compound's utility in environmental remediation and analytical measurements (Khatebasreh, Teimouri, Ehrampoush, Ebrahimi, & Sadani, 2022); (Mortimer, Barbeira, Sene, & Stradiotto, 1999).

properties

IUPAC Name

potassium;(3-carboxy-5-nitrophenyl)-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BF3NO4.K/c9-8(10,11)5-1-4(7(13)14)2-6(3-5)12(15)16;/h1-3H,(H,13,14);/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIWVLQBUGXHWPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)O)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BF3KNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30660111
Record name Potassium (3-carboxy-5-nitrophenyl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium (3-carboxy-5-nitrophenyl)trifluoroborate

CAS RN

850623-76-6
Record name Borate(2-), (5-carboxylato-3-nitrophenyl)trifluoro-, potassium hydrogen (1:1:1), (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850623-76-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Potassium (3-carboxy-5-nitrophenyl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GA Molander, LN Cavalcanti - The Journal of organic chemistry, 2012 - ACS Publications
Organotrifluoroborates have emerged as an alternative to toxic and air- and moisture-sensitive organometallic species for the synthesis of functionalized aryl and heteroaryl compounds. …
Number of citations: 92 pubs.acs.org

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